Toddalolactone

Vue d'ensemble

Description

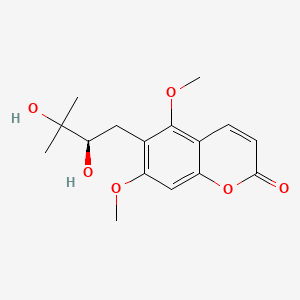

La toddalolactone est un composé naturel extrait de la plante Toddalia asiatica (L.) Lam. Il s'agit d'un dérivé de la coumarine de formule moléculaire C16H20O6 et d'un poids moléculaire de 308,33 g/mol . La this compound est largement utilisée en médecine traditionnelle pour le traitement de divers maux, notamment les accidents vasculaires cérébraux, la polyarthrite rhumatoïde et l'œdème .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de la toddalolactone implique l'extraction du composé des racines de Toddalia asiatica. Une méthode consiste à broyer les racines en particules de 20 à 80 mailles et à les placer dans un réservoir d'extraction supercritique au CO2. Le CO2 à l'état liquide est ensuite ajouté à un débit spécifique pour extraire la this compound .

Méthodes de production industrielle : Dans les milieux industriels, la this compound peut être extraite à l'aide de techniques chromatographiques avancées telles que la UPLC-MS/MS. Cette méthode implique l'utilisation d'une extraction liquide-liquide au moyen d'acétate d'éthyle suivie d'une élution en gradient à partir d'une colonne UPLC BEH C18 en utilisant une phase mobile constituée d'acétonitrile et d'eau (0,1 % d'acide formique) .

Analyse Des Réactions Chimiques

Toddalolactone Metabolism

This compound's metabolic stability has been studied using liver microsomes from various species .

Metabolic Stability in Different Species

| Species | CYP-mediated T1/2 (min) | UGT-mediated T1/2 (min) |

|---|---|---|

| Monkeys | 245 | 66 |

| Humans | 673 | 83 |

Monkeys showed the highest metabolic capacity in CYP-mediated and UGT-mediated reaction systems, while humans had longer half-lives . CYP1A1 and CYP3A5 are major CYP isoforms involved in this compound biotransformation .

Molecular Dynamics Simulations

Molecular dynamics simulations of CYP1A1-toddalolactone and CYP3A5-toddalolactone complexes have been performed to characterize the structures and catalytic processes .

Effects on PAI-1 Activity

Anti-inflammatory Activity

Toddaculin, a coumarin similar in structure to this compound, has demonstrated anti-inflammatory activity . Toddaculin suppressed LPS-induced phosphorylation of p38 and extracellular signal-regulated kinase (ERK)1/2, and inhibited LPS-induced activation of nuclear factor-kappaB (NF-κB) .

this compound inhibits the expression of inflammatory and catabolic mediators (IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13) in inflammatory chondrocytes in vitro . It also inhibits RANKL-induced osteoclastogenesis and suppresses the destruction of articular cartilage and osteoclastogenesis by inhibiting the activation of NF-κB and MAPK signaling pathways .

Applications De Recherche Scientifique

Scientific Research Applications

Pharmacokinetics

A study developed a UPLC-MS/MS method to determine toddalolactone levels in mouse blood, with a lower limit of quantification (LLOQ) of 5 ng/mL and a 3.5-minute run time. This method utilized only 20 μL of blood, making it suitable for biological samples with limited availability . The method was applied to examine the pharmacokinetics of this compound in mice, revealing a bioavailability of 22.4% and a half-life of 1.3 ± 1.0 hours after intravenous administration and 0.8 ± 0.6 hours after oral administration .

Anti-inflammatory and Immunosuppressive Effects

this compound has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . It suppresses NF-κB transcriptional activity, reduces NF-κB translocation and phosphorylation, and blocks HMGB1 translocation from the nucleus to the cytosol. It also reduces LPS-induced upregulation of TLR4 and IKBKB expression and decreases IκBα phosphorylation . Furthermore, this compound can decrease liver damage markers, reduce inflammatory cell infiltration and tissue damage in the lungs, liver, and kidneys, and improve survival in septic mice .

Sepsis Treatment

Research suggests that this compound protects against LPS-induced sepsis by modulating HMGB1-NF-κB translocation . Studies in C57BL/6 mice showed that this compound could inhibit the nuclear transfer of NF-κB P65 in LPS-induced sepsis and reduce nuclear and total HMGB1 levels .

Liver Fibrosis

this compound has shown potential in treating liver fibrosis . In a carbon tetrachloride (CCl4)-induced mouse liver fibrosis model, intraperitoneal injection of this compound decreased hydroxyproline levels in plasma and reduced the degree of liver fibrosis .

Osteoarthritis

this compound (TOD) has been investigated for its potential as a therapeutic agent for osteoarthritis (OA) . It inhibits the expression of inflammatory and catabolic mediators such as IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13 in inflammatory chondrocytes in vitro . TOD also inhibits RANKL-induced osteoclastogenesis and the expression of osteoclast marker genes, suppressing articular cartilage destruction and osteoclastogenesis .

Inhibition of PAI-1 Activity

this compound inhibits the binding between PAI-1 and uPA, preventing the formation of the PAI-1/uPA complex . In mice, it prolonged tail bleeding and reduced arterial thrombus weight in a FeCl3-induced thrombosis model .

Mécanisme D'action

The mechanism of action of toddalolactone involves the inhibition of the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways . By inhibiting these pathways, this compound suppresses the expression of inflammatory and catabolic mediators, thereby reducing inflammation and cartilage destruction in osteoarthritis .

Comparaison Avec Des Composés Similaires

La toddalolactone est unique parmi les dérivés de la coumarine en raison de ses propriétés anti-inflammatoires et anti-ostéoclastogéniques spécifiques. Des composés similaires comprennent d'autres coumarines prénylées isolées de Toddalia asiatica, telles que l'hydrate d'oxypeucédanine . Ces composés partagent des structures moléculaires similaires mais diffèrent dans leurs activités biologiques et leurs applications thérapeutiques spécifiques .

Activité Biologique

Toddalolactone, a natural compound derived from Toddalia asiatica (L.) Lam., has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to elucidate the mechanisms of action, pharmacological effects, and potential therapeutic applications of this compound.

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production. In a study involving lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice, this compound reduced the nuclear translocation and phosphorylation of NF-κB, a key transcription factor in inflammation . This modulation results in decreased levels of inflammatory mediators such as IL-6, TNF-α, and MMPs, thereby highlighting its potential as an anti-inflammatory agent.

Pharmacological Activities

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals can play a role in preventing cellular damage in various pathological conditions.

Osteoarthritis Protection

Recent studies have demonstrated that this compound protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis. In vitro experiments showed that it inhibited the expression of inflammatory mediators such as IL-6 and MMPs in chondrocytes induced by LPS and IL-1β . In vivo studies using an anterior cruciate ligament transection (ACLT) mouse model confirmed that this compound reduced cartilage erosion and inhibited bone resorption.

Pharmacokinetics

Metabolic Stability

The metabolic stability of this compound has been investigated across various species, highlighting significant differences in pharmacokinetics. For instance, studies found that monkeys exhibited the highest metabolic capacity with a half-life () of 245 minutes for CYP-mediated reactions, while humans had a of 673 minutes . Understanding these differences is crucial for selecting appropriate animal models for future studies.

Case Studies and Research Findings

Propriétés

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWPLQBQHWYKRK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197484 | |

| Record name | Toddalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-90-9 | |

| Record name | 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toddalolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toddalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.